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Compound of Interest

Compound Name: SB-633825

Cat. No.: B15541021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of SB-633825 with

an alternative kinase inhibitor, Rebastinib (DCC-2036). The information is compiled from

publicly available experimental data to offer an independent verification of SB-633825's

performance.

Executive Summary
SB-633825 is a potent inhibitor of TIE2, LOK (STK10), and BRK kinases. To provide a

comprehensive understanding of its selectivity, this guide compares its activity with Rebastinib,

another potent TIE2 inhibitor with a broader publicly available kinase inhibition profile. While a

direct head-to-head screen across a comprehensive kinase panel under identical conditions is

not publicly available, this guide synthesizes existing data to facilitate an informed comparison.

The data suggests that while both compounds potently inhibit TIE2, they exhibit distinct off-

target profiles.

Data Presentation: Kinase Inhibition Profile
The following tables summarize the available quantitative data for SB-633825 and Rebastinib

against a panel of kinases. It is important to note that the data for each compound may have

been generated using different assay platforms, which should be considered when making a

direct comparison.
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Table 1: Kinase Inhibition Profile of SB-633825

Kinase Target IC50 (nM)

TIE2 3.5[1]

LOK (STK10) 66[1]

BRK (PTK6) 150[1]

Note: This data represents the primary targets of SB-633825 as reported in the literature. A

comprehensive screen against a broad kinase panel is not readily available in the public

domain.

Table 2: Kinase Inhibition Profile of Rebastinib (DCC-2036)

Kinase Target IC50 (nM)

TIE2 0.63[1]

TRKA 0.17

TRKB 0.42

TRKC 2.74

BCR-ABL Not specified in the provided search results

SRC Not specified in the provided search results

LYN Not specified in the provided search results

FGR Not specified in the provided search results

HCK Not specified in the provided search results

KDR Not specified in the provided search results

FLT3 Not specified in the provided search results

Note: This data is from a screen of Rebastinib against a panel of 300 human kinases.[1] The

table highlights some of the key kinases inhibited by Rebastinib. For a complete list, refer to the
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original publication.

Experimental Protocols
A detailed experimental protocol for a representative kinase screening assay, KINOMEscan, is

provided below. This methodology is widely used in the industry to determine kinase inhibitor

selectivity.

KINOMEscan™ Assay Protocol (Representative)

The KINOMEscan™ platform is based on a competition binding assay. The core components

of the assay are:

DNA-tagged kinase: A specific kinase of interest is fused to a unique DNA tag.

Immobilized ligand: A proprietary, active-site directed ligand is immobilized on a solid support

(e.g., beads).

Test compound: The inhibitor being profiled (e.g., SB-633825 or Rebastinib).

Assay Principle:

The assay measures the ability of a test compound to compete with the immobilized ligand for

binding to the kinase's active site.

Procedure:

Reaction Setup: The DNA-tagged kinase, the immobilized ligand, and the test compound are

combined in a buffer solution in the wells of a microplate. A range of concentrations of the

test compound is typically used to determine the dissociation constant (Kd).

Incubation: The reaction is incubated to allow the binding equilibrium to be reached.

Washing: Unbound kinase is washed away, while the kinase bound to the immobilized ligand

is retained.

Elution and Quantification: The amount of kinase bound to the solid support is quantified

using quantitative PCR (qPCR) to measure the amount of the DNA tag.
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Data Analysis: The amount of kinase captured in the presence of the test compound is

compared to a control (e.g., DMSO). A lower amount of captured kinase indicates that the

test compound has successfully competed with the immobilized ligand for binding to the

kinase. The data is then used to calculate the dissociation constant (Kd) or the percentage of

control, providing a quantitative measure of the inhibitor's potency and selectivity.[2][3][4][5]

[6][7][8][9][10]

Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways associated with the primary

targets of SB-633825.
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Caption: TIE2 Signaling Pathway.
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Caption: LOK (STK10) Signaling Pathway.
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Caption: BRK (PTK6) Signaling Pathway.
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Experimental Workflow for Kinase Selectivity Profiling
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Caption: Kinase Profiling Workflow.
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This guide provides a comparative overview of the kinase selectivity of SB-633825 and

Rebastinib based on available data. SB-633825 is a potent inhibitor of TIE2, LOK, and BRK.

Rebastinib also potently inhibits TIE2 but has a distinct off-target profile that includes members

of the TRK family and other kinases.

For a definitive and direct comparison of the selectivity of these two compounds, a head-to-

head screening against a comprehensive kinase panel using the same assay platform and

under identical experimental conditions is highly recommended. Such a study would provide a

more precise and reliable assessment of their relative selectivity and potential for off-target

effects, which is critical for their development and application as research tools or therapeutic

agents. Researchers are encouraged to consult the primary literature for more detailed

information and to consider conducting such direct comparative studies to guide their research

and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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